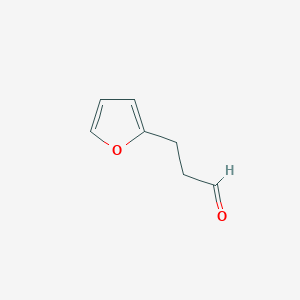

3-(Furan-2-yl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARVUDNODWHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472023 | |

| Record name | 3-(2-furyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-51-5 | |

| Record name | 3-(2-furyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Insights of 3 Furan 2 Yl Propanal

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-(furan-2-yl)propanal is a versatile functional group that readily undergoes a range of chemical reactions. Its reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the presence of protons on the carbon atom alpha to the carbonyl group allows for enolate formation and subsequent reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(furan-2-yl)propanoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. A common and effective method for this conversion is the Jones oxidation. organic-chemistry.orgwikipedia.orgchemistrysteps.comadichemistry.comalfa-chemistry.com The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidizing agent that efficiently converts primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.orgchemistrysteps.comadichemistry.comalfa-chemistry.com

The mechanism of the Jones oxidation of an aldehyde involves the formation of a chromate (B82759) ester intermediate. The aldehyde first reacts with chromic acid, formed in situ from chromium trioxide and sulfuric acid, to produce a hemiacetal. This hemiacetal then forms a chromate ester, which subsequently undergoes elimination to yield the carboxylic acid and a reduced chromium species. chemistrysteps.comadichemistry.com The progress of the reaction is often indicated by a color change from the orange-red of Cr(VI) to the green of Cr(III). adichemistry.com

| Reagent | Product | Reaction Conditions |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-(Furan-2-yl)propanoic acid | Typically at room temperature |

Reduction Reactions to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, 3-(furan-2-yl)propan-1-ol (B1267899). This transformation is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comlumenlearning.comyoutube.comkhanacademy.org Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. lumenlearning.com

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride and will reduce a wider range of functional groups. chemistrysteps.comlumenlearning.comyoutube.comkhanacademy.orgmasterorganicchemistry.com For the selective reduction of an aldehyde in the presence of less reactive functional groups, sodium borohydride is often the preferred reagent. lumenlearning.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature.

The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent or by the addition of a mild acid in a workup step to afford the final alcohol product. lumenlearning.com

| Reagent | Product | Solvent |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Furan-2-yl)propan-1-ol | Diethyl ether or THF |

| Sodium Borohydride (NaBH₄) | 3-(Furan-2-yl)propan-1-ol | Methanol or Ethanol |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide variety of nucleophiles. These reactions are fundamental to carbon-carbon bond formation and the synthesis of more complex molecules.

Grignard reagents, with the general formula RMgX, are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols. For example, the reaction of this compound with phenylmagnesium bromide (PhMgBr) would yield 1-(furan-2-yl)-4-phenylbutan-2-ol after an acidic workup. miracosta.edumnstate.eduaskfilo.comcerritos.eduyoutube.com

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents. miracosta.educerritos.edu The mechanism begins with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. This addition forms a magnesium alkoxide intermediate, which is then protonated upon the addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) to give the final secondary alcohol. mnstate.eduaskfilo.com

| Grignard Reagent | Product | Solvent | Workup |

| Phenylmagnesium Bromide | 1-(Furan-2-yl)-4-phenylbutan-2-ol | Diethyl ether or THF | Aqueous acid |

Beyond Grignard reagents, a variety of other nucleophiles can add to the aldehyde group of this compound. A notable example is the Horner-Wadsworth-Emmons (HWE) reaction, which provides a stereoselective method for the synthesis of alkenes. nrochemistry.comwikipedia.orgresearchgate.netalfa-chemistry.comslideshare.net This reaction involves the use of a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base.

The HWE reaction is a valuable alternative to the Wittig reaction, often providing better yields and easier purification of the product. The phosphonate carbanion is a strong nucleophile that attacks the aldehyde, leading to the formation of a key oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which can be easily removed. nrochemistry.comwikipedia.orgalfa-chemistry.comslideshare.net The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of the (E)-alkene. wikipedia.org

| Reagent | Product Type | Key Features |

| Phosphonate Carbanion (HWE) | Alkene | Stereoselective (often E-selective), water-soluble byproduct |

Condensation Reactions (e.g., Oxime Formation)

This compound can undergo condensation reactions with primary amine derivatives, such as hydroxylamine (B1172632), to form imines. The reaction with hydroxylamine (NH₂OH) specifically yields an oxime. heteroletters.orgresearchgate.net This reaction is typically carried out in a mildly acidic solution, which serves to activate the carbonyl group for nucleophilic attack and facilitate the dehydration step. heteroletters.org

The mechanism for oxime formation begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the oxime. heteroletters.orgresearchgate.net

| Reagent | Product | Conditions |

| Hydroxylamine Hydrochloride, Sodium Acetate (B1210297) | This compound oxime | Mildly acidic (e.g., in ethanol/water) |

Transformations Involving the Furan (B31954) Ring System of this compound

The furan ring of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of the furan core, leading to the synthesis of diverse molecular architectures. Key transformations include ring saturation via hydrogenation, ring-opening pathways, and aromatic substitution reactions.

Ring Saturation through Hydrogenation

Hydrogenation of the furan ring in this compound leads to the formation of the corresponding saturated heterocyclic system, a tetrahydrofuran derivative. This transformation is of significant interest as tetrahydrofurans are valuable structural motifs in many natural products and pharmacologically active compounds.

The selective hydrogenation of the furan ring in the presence of the aldehyde group in this compound presents a significant challenge due to the potential for competing hydrogenation of the carbonyl group. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards furan ring saturation.

Various catalytic systems have been investigated for the selective hydrogenation of furan derivatives. Noble metal catalysts, such as palladium (Pd), platinum (Pt), and ruthenium (Ru), are often employed. researchgate.netresearchgate.net For instance, a bimetallic Cu-Pd/HY catalyst has shown excellent reactivity for the direct one-pot conversion of furfural (B47365) to 2-methyltetrahydrofuran (B130290), demonstrating the potential for selective hydrogenation. acs.org The selectivity is influenced by factors such as the nature of the metal, the support material, and the reaction conditions including temperature and hydrogen pressure. researchgate.netrwth-aachen.de For example, at lower temperatures, the hydrogenation of the furan ring is often favored, while at higher temperatures, hydrogenation of the functional groups can become more prominent. rwth-aachen.de The use of specific catalysts, like sponge nickel catalysts promoted with iron and chromium, has also been explored for the hydrogenation of furan to tetrahydrofuran. google.com

Table 1: Catalysts and Conditions for Selective Furan Ring Hydrogenation

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Cu-Pd/HY | Optimized conditions | Yield of 83.1% for 2-methyltetrahydrofuran from furfural. | acs.org |

| Ru/C | Lower temperatures | Favors hydrogenation of the furan ring. | rwth-aachen.de |

| Sponge nickel promoted with Fe and Cr | 30°C to 150°C | Used for the synthesis of tetrahydrofuran from furan. | google.com |

Successful saturation of the furan ring in this compound yields 3-(tetrahydrofuran-2-yl)propanal. This transformation converts the aromatic furan ring into a saturated, five-membered cyclic ether. The formation of tetrahydrofuran derivatives is a valuable synthetic strategy for producing a wide range of chemical intermediates and final products.

Ring Opening Pathways and Subsequent Derivatizations

Under certain conditions, the furan ring of this compound can undergo ring-opening reactions, leading to linear aliphatic compounds. These reactions are often catalyzed by acids and can be followed by further derivatization to produce a variety of functionalized molecules.

Acid-catalyzed hydrolysis is a common method for the ring-opening of furans. researchgate.netacs.org The mechanism involves the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step. researchgate.netresearchgate.net This is followed by a nucleophilic attack of water, leading to the formation of an unstable intermediate that subsequently rearranges to an open-chain dicarbonyl compound. acs.org For instance, the hydrolysis of furan can lead to the formation of 4-hydroxy-2-butenal. researchgate.net The presence of substituents on the furan ring can influence the rate and outcome of the ring-opening reaction. Furan rings are sensitive to low pH, which can lead to these acid-catalyzed ring-opening phenomena. researchgate.net

The resulting open-chain products can be further modified. For example, the dicarbonyl functionality can undergo a variety of reactions, such as reduction, oxidation, or condensation, to generate a diverse array of derivatives. Oxidative degradation of furans can lead to the formation of corresponding carboxylic acids. researchgate.net

Aromatic Substitution Reactions of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The presence of the oxygen atom in the ring increases the electron density, making it more reactive than benzene (B151609) towards electrophiles. pearson.com

Electrophilic substitution on the furan ring preferentially occurs at the C2 (α) position. pearson.compearson.com This regioselectivity is due to the greater stability of the carbocation intermediate formed when the electrophile attacks at this position. pearson.comstudy.com The intermediate formed by attack at the C2 position is stabilized by three resonance structures, whereas attack at the C3 position leads to a less stable intermediate with only two resonance structures. quora.com Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation. pharmaguideline.com Due to the high reactivity of the furan ring, these reactions are often carried out under mild conditions to avoid polymerization or ring-opening side reactions. pearson.com For example, bromination of furan can be achieved using bromine in dioxane to yield 2-bromofuran. pearson.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Hydrogenation: The mechanism of furan hydrogenation has been studied using techniques like density functional theory (DFT). rsc.org These studies suggest a sequential addition of hydrogen atoms to the carbon atoms of the furan ring. rsc.org The reaction proceeds through intermediates such as hydrofuran and dihydrofuran. rsc.org The hydrogen partial pressure and catalyst surface coverage are key factors that control the selectivity between ring hydrogenation and ring opening. rsc.org

Ring Opening: The acid-catalyzed ring-opening of furan has been investigated through kinetic studies and computational methods. researchgate.netresearchgate.net The proposed mechanism involves a slow proton transfer to the α-carbon of the furan ring as the rate-determining step. researchgate.net This is followed by the addition of a water molecule and subsequent ring cleavage to form a linear dicarbonyl compound. acs.org

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the furan ring is well-established and proceeds through a carbocation intermediate, often referred to as a sigma complex or arenium ion. pearson.com The stability of this intermediate dictates the regioselectivity of the reaction, with substitution at the C2 position being favored due to greater resonance stabilization. pearson.comquora.com

Table 2: Mechanistic Insights into Key Reactions

| Reaction | Key Mechanistic Steps | Influencing Factors | Reference |

|---|---|---|---|

| Hydrogenation | Sequential addition of hydrogen to the furan ring carbons. | Catalyst type, temperature, hydrogen pressure. | rwth-aachen.dersc.org |

| Ring Opening | Rate-limiting protonation at the α-carbon, followed by nucleophilic attack and ring cleavage. | Acid concentration (pH). | researchgate.netresearchgate.net |

| Electrophilic Aromatic Substitution | Formation of a resonance-stabilized carbocation intermediate (sigma complex). | Nature of the electrophile, reaction conditions. | pearson.compearson.com |

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

Despite its structural simplicity and potential as a versatile chemical intermediate, a comprehensive review of scientific literature reveals a notable absence of detailed studies on the specific chemical transformations, reaction pathways, and mechanistic insights for this compound.

Research in this area has predominantly focused on related structures, such as 3-(furan-2-yl)propenoic acid and 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones. For instance, studies on 3-(furan-2-yl)propenoic acid have detailed its hydroarylation, including the characterization of O,C-diprotonated intermediates through NMR and DFT studies. Similarly, the oxidative dearomatization and cyclization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones have been investigated, with proposed mechanisms involving enol intermediates.

However, the reactivity of the aldehyde functional group in this compound is expected to lead to a distinct set of chemical transformations and reaction mechanisms, which are not directly comparable to its ketone or carboxylic acid analogues. The lack of specific literature focusing on this compound means that a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time.

Further experimental research is evidently needed to fill this knowledge gap and to fully characterize the chemical behavior of this compound. Such studies would be valuable for unlocking its potential in organic synthesis and for the development of novel chemical pathways.

Synthesis and Characterization of 3 Furan 2 Yl Propanal Derivatives and Analogues

Derivatives Modified at the Propyl Chain

The three-carbon propyl chain of 3-(furan-2-yl)propanal offers multiple sites for chemical modification, including the aldehyde functional group and the adjacent carbon atoms. These modifications can lead to the formation of alcohols, carboxylic acids, hydroxylamines, and other derivatives with altered reactivity and functionality.

Alcohol and Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily transformed into a primary alcohol or a carboxylic acid through reduction and oxidation reactions, respectively.

The reduction of this compound to 3-(furan-2-yl)propan-1-ol (B1267899) can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. This transformation is a common and efficient method for the synthesis of the corresponding primary alcohol. For instance, the reduction of an aldehyde with sodium tetrahydridoborate leads to the formation of a primary alcohol.

Conversely, the oxidation of this compound yields 3-(furan-2-yl)propanoic acid . Various oxidizing agents can be employed for this conversion, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

A notable derivative in this class is 3-aryl-3-(furan-2-yl)propanoic acid , which can be synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com This reaction proceeds via the protonation of the starting material, leading to a reactive electrophilic species that then undergoes a Friedel-Crafts-type reaction with the arene. mdpi.com

Another example is the synthesis of 3-(furan-2-yl)-1-phenylpropan-1-ol , which can be achieved from furfuryl alcohol and either 1-phenylethanol (B42297) or styrene (B11656) oxide in the presence of a suitable catalytic system.

Table 1: Synthesis of Alcohol and Carboxylic Acid Derivatives

| Derivative Name | Starting Material(s) | Key Reagents/Conditions | Reference |

| 3-(Furan-2-yl)propan-1-ol | This compound | Sodium borohydride or Lithium aluminum hydride | General knowledge |

| 3-(Furan-2-yl)propanoic acid | This compound | Potassium permanganate, Jones reagent, or Silver oxide | General knowledge |

| 3-Aryl-3-(furan-2-yl)propanoic acid | 3-(Furan-2-yl)propenoic acid, Arene | Triflic acid (TfOH) | mdpi.com |

| 3-(Furan-2-yl)-1-phenylpropan-1-ol | Furfuryl alcohol, 1-Phenylethanol or Styrene oxide | Catalytic system |

Hydroxylamine (B1172632) Derivatives

The reaction of this compound with hydroxylamine (NH2OH) leads to the formation of an oxime, specifically This compound oxime . This reaction is a condensation reaction where the carbonyl group of the aldehyde reacts with hydroxylamine to form a C=N double bond, with the elimination of a water molecule. doubtnut.comaskfilo.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the propanal. doubtnut.com This is a standard method for the preparation of oximes from aldehydes and ketones. doubtnut.com

The synthesis of furan (B31954) oximes is a well-established area of research, with various methods available for their production. These compounds are recognized for their versatile reactivity and are used as intermediates in the synthesis of various nitrogen-containing heterocycles.

Table 2: Synthesis of Hydroxylamine Derivative

| Derivative Name | Starting Material | Key Reagent | Reaction Type |

| This compound oxime | This compound | Hydroxylamine (NH2OH) | Condensation |

Other Alkyl Chain Modifications

Beyond the terminal functional groups, the propyl chain of this compound can be modified at the α-carbon (the carbon atom adjacent to the carbonyl group).

One significant modification is the introduction of aryl groups. As mentioned earlier, 3-aryl-3-(furan-2-yl)propanoic acid derivatives can be synthesized, which involves an arylation at the β-carbon of a propenoic acid precursor. mdpi.com

Direct alkylation of the α-carbon of aldehydes and ketones can be achieved through the formation of an enolate or an enamine intermediate. The α-hydrogens of carbonyl compounds are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2 reaction to form an α-alkylated product. libretexts.org For aldehydes, this reaction can be challenging due to the propensity for self-condensation. Alternative methods, such as alkylation via enamine, silyl (B83357) enol ether, or azaenolate routes, are often employed to achieve clean α-alkylation of aldehydes. youtube.com While specific examples for the direct alkylation of this compound were not found, these general principles of α-carbon chemistry are applicable.

Derivatives Modified on the Furan Ring

The furan ring in this compound is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the ring.

Halogenated Furan Derivatives

The halogenation of furans is a known process, though it can be complicated by the reactivity of the furan ring, which can lead to polyhalogenation. quimicaorganica.org To achieve selective monohalogenation, milder halogenating agents and controlled reaction conditions are typically employed. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often used for the bromination and chlorination of furans, respectively. quimicaorganica.org The reaction proceeds via an electrophilic attack of the halogen on the electron-rich furan ring. The presence of a deactivating group, such as the propanal side chain, would be expected to direct the substitution to the 5-position of the furan ring.

Alkylated and Arylated Furan Derivatives

The introduction of alkyl and aryl groups onto the furan ring can be accomplished through various methods, most notably Friedel-Crafts type reactions.

Alkylated Furan Derivatives: The synthesis of derivatives such as 3-(5-methylfuran-2-yl)propanal has been reported. One approach to similar structures involves the Michael addition of 2-substituted furans to α,β-unsaturated carbonyl compounds. For instance, 3-(5-methylfuran-2-yl)-1-phenylpropan-1-one has been synthesized via the reaction of 2-methylfuran (B129897) with a chalcone (B49325). nih.gov

Arylated Furan Derivatives: The synthesis of 5-arylfuran derivatives can be achieved through methods like the Meerwein arylation. For example, 5-arylfuran-2-carbaldehydes have been prepared from the reaction of furan-2-carbaldehyde with a diazonium salt, which is in turn generated from a substituted aniline. researchgate.net These 5-arylfuran-2-carbaldehydes are precursors to compounds like 3-(5-arylfuran-2-yl)acrylonitriles, which are synthesized via a Knoevenagel condensation. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for the arylation of furan rings. For instance, the arylation of the furan ring in (ortho-bromophenyl)furan-2-yl-methanones has been demonstrated. rsc.org

Table 3: Synthesis of Furan Ring Modified Derivatives

| Modification | Derivative Class | Synthetic Approach | Key Reagents/Intermediates |

| Halogenation | Halogenated Furans | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |

| Alkylation | Alkylated Furans | Michael Addition | 2-Alkylfuran, α,β-Unsaturated Carbonyl Compound |

| Arylation | Arylated Furans | Meerwein Arylation | Furan-2-carbaldehyde, Diazonium Salt |

| Arylation | Arylated Furans | Knoevenagel Condensation | 5-Arylfuran-2-carbaldehyde, Acetonitrile derivative |

| Arylation | Arylated Furans | Palladium-catalyzed Cross-Coupling | Furan derivative, Aryl halide, Palladium catalyst |

Conjugate Systems and Polymer Precursors

The aldehyde functionality of this compound and its parent compound, furan-2-carbaldehyde (furfural), provides a reactive handle for the synthesis of various conjugated systems. These systems, characterized by alternating single and multiple bonds, are valuable as monomers and precursors for polymers and other complex molecular architectures.

The synthesis of α,β-unsaturated carbonyl compounds from furan aldehydes is a common strategy to introduce conjugated systems. These reactions typically involve condensation with active methylene (B1212753) compounds.

Propenoic Acid Derivatives: 3-(Furan-2-yl)propenoic acid, also known as furylacrylic acid, can be synthesized via the condensation of furan-2-carbaldehyde with malonic acid. nih.gov This reaction establishes a propenoic acid moiety conjugated with the furan ring. These derivatives are useful intermediates themselves. For instance, the reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of the carbon-carbon double bond. nih.govmdpi.comnih.gov This demonstrates a method to extend the molecular complexity from the initial propenoic acid derivative.

Acrylonitrile (B1666552) Derivatives: Similarly, Knoevenagel condensation is employed to synthesize acrylonitrile derivatives. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or 2-cyanothioacetamide. For example, 3-furan-2-yl-2-(4-furan/thiophen-2-yl-thiazol-2-yl)acrylonitrile derivatives are synthesized through the Knoevenagel condensation of (4-furan-2-yl-thiazol-2-yl)-acetonitrile or (4-thiophen-2-yl-thiazol-2-yl)-acetonitrile with furfural (B47365) or 5-arylfurfurals in ethanol (B145695) using piperidine (B6355638) as a catalyst. researchgate.net Another study demonstrated the synthesis of 2-((5-(hydroxymethyl)furan-2-yl)methylene)malononitrile from 5-(hydroxymethyl)furfural (a furan derivative) and malononitrile using magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂) as a catalyst under solvent-free conditions. academie-sciences.fracademie-sciences.fr

| Starting Aldehyde | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Malonic acid | Condensation | 3-(Furan-2-yl)propenoic acid | nih.gov |

| Furfural / 5-Arylfurfurals | (4-furan/thiophen-2-yl-thiazol-2-yl)-acetonitrile | Piperidine, ethanol, reflux | 3-Furan-2-yl-2-(thiazol-2-yl)acrylonitrile derivatives | researchgate.net |

| 5-(Hydroxymethyl)furfural | Malononitrile | Mg(OH)₂, solvent-free, 60°C | 2-((5-(hydroxymethyl)furan-2-yl)methylene)malononitrile | academie-sciences.fracademie-sciences.fr |

The reactivity of the furan aldehyde group is instrumental in building more complex heterocyclic and polycyclic structures. Chalcones and pyrazolines are prominent examples of larger molecular scaffolds synthesized from furan-based precursors.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the biosynthesis of flavonoids and are synthesized chemically through the Claisen-Schmidt condensation. nih.govjetir.org This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503). Specifically, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one can be synthesized by reacting furan-2-carbaldehyde with acetophenone in an ethanol/water mixture with sodium hydroxide as the catalyst. nih.govresearchgate.net These furan-containing chalcones are valuable precursors for other heterocyclic systems. nih.govjocpr.com

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized by the cyclization reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine (B178648) hydrate (B1144303). researchgate.netrevistabionatura.org For instance, 3-(furan-2-yl)-5-phenyl-2-pyrazoline derivatives can be synthesized from the corresponding furan-based chalcones and hydrazine hydrate in ethanol, often facilitated by microwave irradiation. researchgate.net This two-step process, starting from a furan aldehyde to a chalcone and then to a pyrazoline, showcases a modular approach to constructing complex heterocyclic scaffolds. ekb.egnih.gov

| Starting Material | Reagent(s) | Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Acetophenone | NaOH, H₂O/EtOH | Chalcone ((E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one) | nih.govresearchgate.net |

| Furan-based Chalcone | Hydrazine hydrate | Ethanol, Microwave irradiation | Pyrazoline (3-(Furan-2-yl)-5-phenyl-2-pyrazoline) | researchgate.net |

Structural Diversity and Building Block Utility

The furan ring is a versatile building block in organic synthesis due to its unique combination of aromaticity and reactivity. acs.org Its ability to undergo dearomatization reactions under relatively mild conditions makes it a precursor to a wide array of other structures. acs.org

This compound and its precursor, furan-2-carbaldehyde, serve as highly versatile intermediates for chemical synthesis. The aldehyde group readily participates in a variety of carbon-carbon bond-forming reactions, including condensations and cycloadditions, allowing for significant molecular elaboration.

The synthesis of propenoic acid and acrylonitrile derivatives demonstrates the conversion of the furan aldehyde into conjugated systems that are themselves useful for further reactions, such as hydroarylation. mdpi.comresearchgate.net The furan ring in these structures can be further modified or can participate in cycloaddition reactions. acs.org The role of furan aldehydes in the Claisen-Schmidt condensation to form chalcones is a classic example of their utility as building blocks. nih.gov These chalcones are not merely final products but are crucial intermediates for synthesizing a host of five- and six-membered heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines. ekb.eg The ability to construct complex heterocyclic systems like 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives further underscores the importance of furan aldehydes as foundational synthons in medicinal and materials chemistry. researchgate.net The furan moiety itself, derived from biomass sources like furfural, is considered a key "platform chemical," highlighting its importance in sustainable chemistry for producing fine chemicals, polymers, and pharmaceuticals. nih.gov

Catalytic Systems in 3 Furan 2 Yl Propanal Chemistry

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity under mild reaction conditions due to the excellent accessibility of catalytic sites.

Superacids, such as triflic acid (TfOH), are powerful Brønsted acids used to activate substrates for electrophilic reactions. In the context of furan (B31954) chemistry, superacids can protonate the furan ring, generating highly reactive electrophilic species. Research on related furanic compounds, such as 3-(furan-2-yl)propenoic acids, demonstrates that triflic acid facilitates the hydroarylation of the carbon-carbon double bond with arenes. mdpi.comnih.gov This transformation proceeds through what is termed "superelectrophilic activation," where O,C-diprotonated forms of the furan derivatives act as the reactive electrophiles. mdpi.comnih.gov

A plausible mechanism for such a reaction involves the protonation of both the carbonyl oxygen and the furan ring by the superacid. mdpi.com This dual activation significantly increases the electrophilicity of the molecule, enabling reactions with weak nucleophiles like aromatic compounds. mdpi.com While this specific reaction has been detailed for the propenoic acid analogue, the principle of activating the furan moiety for C-C bond formation is directly applicable to the chemistry of 3-(Furan-2-yl)propanal. Similarly, trifluoroacetic acid (TFA), another strong Brønsted acid, has been shown to catalyze the rapid transformation of related furan-containing enones. nih.gov

Transition metal complexes are versatile homogeneous catalysts capable of mediating a wide array of functional group transformations with high selectivity. ccspublishing.org.cnmdpi.com For a molecule like this compound, transition metal catalysis can target either the aldehyde group or the furan ring.

Potential transformations for the aldehyde group include:

Oxidation: Selective oxidation to the corresponding carboxylic acid, 3-(furan-2-yl)propanoic acid.

Reduction: Hydrogenation to the primary alcohol, 3-(furan-2-yl)propan-1-ol (B1267899) (this often overlaps with heterogeneous hydrogenation).

Carbonylative Reactions: Palladium-catalyzed reactions could potentially be employed for various C-H functionalizations or cross-coupling reactions, which are common in heterocycle chemistry. ccspublishing.org.cn

The furan ring itself can undergo transformations such as:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings could be used to introduce substituents at the C5 position of the furan ring. mdpi.com

C-H Activation: Direct functionalization of the C-H bonds on the furan ring offers an atom-economical route to more complex derivatives. researchgate.net

These catalytic systems provide powerful tools for elaborating the structure of this compound into a diverse range of more complex molecules. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability, which are crucial for industrial and green chemistry applications.

Hydrogenation is a key transformation for furanic aldehydes, targeting either the aldehyde group or the furan ring. The choice of catalyst and reaction conditions determines the product selectivity.

Pd-based Catalysts: Palladium is a highly effective metal for hydrogenation. acs.org Supported Pd catalysts can promote the selective hydrogenation of the aldehyde in this compound to an alcohol or, under harsher conditions, the hydrogenation of the furan ring to a tetrahydrofuran (B95107) (THF) derivative. researchgate.net The choice of support material (e.g., carbon, silica, titania) and the addition of other metals can tune the catalyst's activity and selectivity. researchgate.netresearchgate.net For instance, Pd-Ir/SiO2 catalysts have shown high activity for the total hydrogenation of furfural (B47365) to tetrahydrofurfuryl alcohol. researchgate.net Modifying the surface of Pd nanocatalysts with organic ligands can also steer the reaction pathway to favor specific products. acs.org

Cu-based Catalysts: Copper-based catalysts are also widely used for hydrogenating carbon-oxygen bonds and are a cost-effective alternative to noble metals. rsc.org They are particularly noted for the hydrogenation of furfural to furfuryl alcohol. rsc.org However, a major challenge with copper catalysts is their instability and susceptibility to deactivation. rsc.org Strategies to improve stability include alloying with other metals and using robust supports like metal-organic frameworks (MOFs). mdpi.commdpi.com For example, Cu/MOF-808 has been developed as a stable and active catalyst for the transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net

High-Entropy Catalysts (HECs): High-entropy alloys, composed of five or more principal elements in near-equimolar ratios, are an emerging class of catalysts. nih.gov Their unique surface structures with diverse active sites can offer enhanced catalytic activity and stability. lsbu.ac.uk HECs have been successfully employed for the oxidative condensation of furfural with alcohols to produce longer-chain fuel precursors. acs.org For hydrogenation, HEA nanoparticles have been used in the catalytic transfer hydrogenation of furfural, demonstrating their potential for activating furanic aldehydes under mild conditions. researchgate.net

| Catalyst | Support | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Pd-Ir | SiO2 | Total Hydrogenation | Yield of 93% for tetrahydrofurfuryl alcohol (THFOL) at >99% conversion. Attributed to synergistic effects. | researchgate.net |

| Pd | CMK-5 (Mesoporous Carbon) | Liquid-Phase Hydrogenation | Achieved 100% conversion of furfural in 2-propanol solvent. Support structure is critical. | researchgate.net |

| Cu-Al2O3 | - | Transfer Hydrogenation | Achieved a 93% yield of 2,5-bis(hydroxymethyl)furan (BHMF) from HMF under optimized conditions. | mdpi.com |

| PtCoNiCuZn@NC | N-doped Carbon | Transfer Hydrogenation | Complete furfural conversion with 100% selectivity to furfuryl alcohol at 100°C. | researchgate.net |

Solid acid and base catalysts are crucial for reactions such as condensation, isomerization, and dehydration. researchgate.netresearchgate.net

Basic Heterogeneous Catalysts: Materials with basic sites are effective for promoting C-C bond formation via condensation reactions starting from the aldehyde group of this compound.

Biogenic Carbonates: Biologically synthesized calcium and barium carbonates have been employed as effective basic heterogeneous catalysts. mdpi.com They have been used in the solvent-free Knoevenagel condensation of 5-HMF derivatives with active methylene (B1212753) compounds to produce 3-(furan-2-yl)acrylonitrile derivatives with yields of 71–87%. mdpi.com The proposed mechanism involves calcium ions acting as Lewis acidic sites to coordinate the carbonyl oxygen, while carbonate groups act as Brønsted basic sites to deprotonate the active methylene compound. mdpi.com

Hydrotalcites: These layered double hydroxides possess both acidic and basic properties. Boron-containing hydrotalcites have been shown to effectively catalyze the Knoevenagel condensation of HMF derivatives, demonstrating high yields and selectivity for the (E)-isomer. researchgate.net

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Biogenic Carbonates (50:50 Ca:Ba) | 5-HMF derivatives + active methylene compounds | Solvent-free, 100°C, 1 h | 71-87% | mdpi.com |

| B-Containing Hydrotalcites | HMF derivatives + active methylene compounds | Solvent-free | High yields, good to excellent (E)-selectivity | researchgate.net |

The development of nanocatalysts and ensuring their recyclability are at the forefront of modern catalysis research.

Nanocatalysis: Using catalysts at the nanoscale offers benefits such as high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. acs.org Palladium-based nanocatalysts have been extensively studied for selective hydrogenation reactions. nih.gov The synthesis of high-entropy alloy nanoparticles is another example, creating robust catalysts with novel properties for reactions like CO2 hydrogenation. nih.gov

Recyclable Catalytic Systems: A key advantage of heterogeneous catalysis is the potential for catalyst reuse. The B-containing hydrotalcites used for the Knoevenagel condensation could be recovered and reused for up to five cycles without a significant loss of activity. researchgate.net Similarly, the Cu/MOF-808 catalyst used for transfer hydrogenation demonstrated excellent stability and performance over five successive runs. mdpi.com While no specific research was found on Fe3O4@RF/Pr-NH2 for this compound reactions, magnetic nanoparticles (like Fe3O4-based systems) are a well-established strategy for creating easily separable and recyclable catalysts. The core principle involves functionalizing a magnetic core with catalytically active sites, allowing for simple recovery from the reaction mixture using an external magnet.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 3-(Furan-2-yl)propanal. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing its functional groups and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) typically appears as a triplet in the downfield region, around δ 9.8 ppm. The protons on the furan (B31954) ring are observed at approximately δ 7.3 (H5), δ 6.3 (H4), and δ 6.0 (H3) ppm. The two methylene (B1212753) groups of the propyl side chain (-CH₂-CH₂-) produce characteristic multiplets around δ 2.9 and δ 2.8 ppm, respectively.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at a chemical shift of approximately 202 ppm. The carbons of the furan ring resonate in the range of 110 to 152 ppm. The two methylene carbons of the side chain are found further upfield. Two-dimensional NMR techniques, such as COSY and HMBC, can be used for unequivocal assignment of all proton and carbon signals. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.8 (t) | ~202 |

| Furan C2 | - | ~152 |

| Furan C3 | ~6.0 (d) | ~110 |

| Furan C4 | ~6.3 (dd) | ~141 |

| Furan C5 | ~7.3 (d) | ~105 |

| Propyl Cα | ~2.9 (t) | ~44 |

| Propyl Cβ | ~2.8 (q) | ~23 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

A strong, sharp absorption peak characteristic of the aldehyde carbonyl (C=O) stretch is observed in the region of 1720-1740 cm⁻¹. docbrown.inforsc.org The aldehyde C-H bond shows two distinct stretching vibrations, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹. Vibrations associated with the furan ring include C-H stretching at approximately 3100 cm⁻¹, C=C stretching near 1500-1600 cm⁻¹, and the C-O-C stretching of the furan ether linkage. docbrown.info The aliphatic C-H bonds of the propyl chain exhibit stretching vibrations in the 2845-2975 cm⁻¹ range. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Furan Ring |

| 2845-2975 | C-H stretch | Alkyl Chain |

| ~2820 and ~2720 | C-H stretch | Aldehyde |

| 1720-1740 | C=O stretch | Aldehyde |

| 1500-1600 | C=C stretch | Furan Ring |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (124.05 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the elemental formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of -CHO). libretexts.orgdocbrown.info Other significant fragments may arise from the cleavage of the propyl side chain or the opening and subsequent fragmentation of the furan ring. chemguide.co.uklibretexts.orgimreblank.ch

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 124.05188 |

| [M+H]⁺ | 125.05971 |

| [M+Na]⁺ | 147.04165 |

| [M-H]⁻ | 123.04515 |

| Data sourced from PubChem CID 11768566. uni.lu |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds like furan derivatives. In this technique, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer for detection and identification.

For the analysis of furan derivatives, a non-polar or medium-polarity column, such as a HP-5MS, is commonly used. nih.govresearchgate.netmdpi.com A typical temperature program would start at a low temperature (e.g., 32°C), hold for several minutes, and then ramp up to a higher temperature (e.g., 200°C) to elute all components. nih.gov The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive quantification of target analytes. thermofisher.comshimadzu.com Sample preparation techniques like solid-phase microextraction (SPME) can be employed to concentrate the analyte from a sample matrix before GC-MS analysis. nih.govresearchgate.netshimadzu.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for less volatile or thermally sensitive furan derivatives.

A common approach for analyzing furan derivatives is reversed-phase HPLC, using a C8 or C18 column. nih.govnih.govresearchgate.net The separation is achieved using a gradient mobile phase, often consisting of a mixture of water (sometimes with an acid modifier like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govshimadzu.com Detection is typically performed using a diode-array detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in their identification. nih.govnih.govresearchgate.net This method allows for the simultaneous determination of multiple furan derivatives in a single chromatographic run. nih.govnih.govshimadzu.com

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds like this compound from a sample matrix. nih.gov The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME for a volatile aldehyde such as this compound is dependent on several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix properties like ionic strength. pan.olsztyn.pl For general analysis of volatile aldehydes and furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen due to its broad applicability for capturing a wide range of volatile compounds. pan.olsztyn.pl Optimization of parameters is crucial; for instance, increasing the extraction temperature can enhance the volatility of the analyte and improve extraction efficiency, but it can also lead to the degradation of thermally labile compounds. nih.gov To improve the sensitivity and selectivity for aldehydes, on-fiber derivatization with reagents like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) can be employed. fmach.it

Table 1: Typical HS-SPME Parameters for Volatile Aldehyde Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | Broad-spectrum coating suitable for various volatile compounds. pan.olsztyn.pl |

| Extraction Temp. | 40-70 °C | Balances analyte volatility with thermal stability. nih.govfmach.it |

| Extraction Time | 20-45 min | Sufficient time to allow for analyte adsorption onto the fiber. fmach.it |

| Sample Agitation | 250-500 rpm | Facilitates the mass transfer of the analyte into the headspace. |

| Salt Addition | 10-30% (w/v) NaCl | Increases the ionic strength of aqueous samples, promoting the release of volatile organic compounds into the headspace ("salting-out" effect). mdpi.com |

| Derivatization | PFBHA (optional) | Increases the molecular weight and thermal stability of aldehydes, improving chromatographic performance and detection. fmach.it |

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity and Specificity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique that provides a higher degree of sensitivity and specificity compared to conventional GC-MS. nih.gov This is particularly advantageous when analyzing trace levels of this compound in complex matrices such as food or environmental samples. nih.gov The technique couples the separation capabilities of gas chromatography with the specificity of tandem mass spectrometry.

In GC-MS/MS, after chromatographic separation, the analyte enters the mass spectrometer, where a specific precursor ion (often the molecular ion, M⁺) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). baua.de This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interference, leading to lower detection limits and more reliable quantification. nih.govbaua.de

For this compound (C₇H₈O₂, molecular weight 124.14 g/mol ), a hypothetical MRM method would involve selecting the molecular ion (m/z 124) as the precursor ion. uni.lu Collision-induced dissociation would generate characteristic product ions resulting from the fragmentation of the propanal side chain or the furan ring. Monitoring specific transitions from the precursor ion to these product ions ensures that the detected signal is uniquely attributable to this compound.

Table 2: Hypothetical GC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| GC Column | HP-5MS (or equivalent) | A non-polar column providing good separation for a wide range of organic compounds. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique generating reproducible fragmentation patterns. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Precursor Ion (Q1) | m/z 124 | Corresponds to the molecular ion [M]⁺ of this compound. uni.lu |

| Product Ions (Q3) | e.g., m/z 95, m/z 81, m/z 67, m/z 39 | Characteristic fragments formed from the precursor ion, providing structural confirmation. |

| Collision Energy | 10-30 eV (Optimized) | Energy required to induce fragmentation of the precursor ion in the collision cell. |

Advanced Characterization Techniques for Physical States and Interfaces

Given that this compound is expected to be a liquid at room temperature, similar to related compounds like 3-(5-methylfuran-2-yl)propanal cymitquimica.com, standard solid-state characterization techniques require special considerations.

X-ray Diffraction (XRD) for Crystalline Structures

While X-ray Diffraction (XRD) is predominantly used to determine the atomic and molecular structure of a crystal, its application is not strictly limited to solids. X-ray scattering techniques can also be applied to liquids to gain insights into their short-range order and average intermolecular distances. researchgate.netaps.org

For a liquid sample of this compound, an XRD experiment would not produce the sharp Bragg peaks characteristic of a crystalline solid. Instead, it would generate a diffuse scattering pattern, or halo, characterized by one or more broad maxima. aps.org The position of the principal maximum in the diffraction pattern can be related to the average distance between adjacent molecules in the liquid. researchgate.net Analysis of this pattern can provide valuable information about the local molecular arrangement and packing in the liquid state, revealing how the furan rings and propanal side chains of neighboring molecules orient themselves with respect to one another. acs.org

Scanning Electron Microscopy (SEM) for Morphology

Standard Scanning Electron Microscopy (SEM) operates under high vacuum, making it unsuitable for the direct analysis of volatile liquids like this compound, as the liquid would evaporate. secat.net However, specialized techniques have been developed to image liquid samples. These methods include Environmental SEM (ESEM) or Variable-Pressure SEM (VP-SEM), which allow the sample chamber to be maintained at a higher pressure, preserving the liquid state. oup.com

Another approach involves using a liquid cell, which encloses the liquid sample between two electron-transparent membranes, such as silicon nitride (SiN). istgroup.com This cell isolates the liquid from the microscope's vacuum while allowing the electron beam to pass through and interact with the sample. cambridge.org Using such a setup, one could image a sample of this compound to investigate its purity, for example, by looking for the presence of undissolved solid particulates or the morphology of immiscible liquid droplets. However, for a pure, homogenous liquid, SEM would not reveal significant morphological features. istgroup.com

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique often coupled with SEM that is used for the elemental analysis of a sample. secat.net When the electron beam of the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the sample's elemental composition.

For a liquid sample of this compound analyzed using an ESEM or a specialized liquid cell, EDS could be used to confirm its elemental makeup. The analysis would be expected to detect strong signals for Carbon (C) and Oxygen (O), the constituent elements of the molecule (C₇H₈O₂). Hydrogen (H) is typically not detectable by standard EDS systems. This analysis would serve as a confirmation of the compound's elemental identity and could also be used to detect the presence of any non-volatile, elemental contaminants. istgroup.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. globalresearchonline.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including furan (B31954) derivatives. researchgate.netrsc.org

A primary application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 3-(Furan-2-yl)propanal, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformer(s).

Following optimization, energetic profiles can be calculated. This could involve mapping the energy changes as a function of the rotation around single bonds (e.g., the C-C bonds in the propanal side chain) to identify rotational barriers and different stable conformations. Studies on other furan derivatives have successfully used DFT to calculate equilibrium geometries and rotational barriers. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

This table is illustrative and does not represent actual calculated data for this compound.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| Bond Length | C-O (furan ring) | 1.36 Å |

| Bond Length | C=C (furan ring) | 1.37 Å |

| Bond Angle | O=C-H (aldehyde) | 124° |

| Dihedral Angle | C(furan)-C-C-C(aldehyde) | 180° (anti-periplanar) |

DFT is a powerful tool for investigating chemical reactivity by locating transition states—the highest energy point along a reaction pathway. By calculating the energy of the reactants, transition state, and products, the activation energy (or reaction barrier) can be determined.

For this compound, this could be applied to study reactions such as its oxidation, reduction, or participation in condensation reactions. For instance, DFT calculations have been used to study the reaction energies and energy barriers for the hydrogenation and ring-opening of furan on catalyst surfaces. rsc.orgresearchgate.net A similar approach could elucidate the mechanisms of reactions involving the aldehyde or furan moiety of this compound.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound

This table is for illustrative purposes only.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant (this compound) | B3LYP/6-31G | 0.0 |

| Transition State | B3LYP/6-31G | +25.5 |

| Product | B3LYP/6-31G* | -15.2 |

DFT calculations can accurately predict various spectroscopic properties. The Gauge-Invariant Atomic Orbital (GIAO) method, when used with DFT, is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). globalresearchonline.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT could predict the chemical shifts for each unique proton and carbon atom. By comparing these calculated values with experimental data, one can validate the computational model or aid in the structural assignment. Studies on furan and its derivatives have shown that calculated shielding constants are sensitive to substituent effects and correlate well with experimental values. researchgate.netglobalresearchonline.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are not based on experimental data but solely on fundamental principles of quantum mechanics.

Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it neglects electron correlation, which can affect its accuracy.

Coupled Cluster (CC) methods are a more sophisticated and accurate class of ab initio calculations. They provide a more rigorous treatment of electron correlation, leading to highly accurate energies and properties, often considered the "gold standard" in computational chemistry. However, they are computationally very demanding and typically limited to smaller molecules.

For a molecule like this compound, HF might be used for initial geometry optimizations, while CC methods could be employed to obtain a very accurate single-point energy for a specific geometry determined at a lower level of theory. Ab initio methods have been used to study photochemical isomerization reactions of furan derivatives. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum chemical methods that focus on electronic structure, MD uses classical mechanics to model the interactions between atoms, allowing for the simulation of larger systems (e.g., a molecule in a solvent) over longer timescales (nanoseconds to microseconds).

For this compound, an MD simulation could be used to:

Explore Conformational Space: By simulating the molecule's movement over time, one can observe the different conformations it adopts and the transitions between them, providing insight into its flexibility.

Predict Physical Properties: MD simulations can be used to predict bulk properties like density, viscosity, and diffusion coefficients.

While specific MD studies on this compound are not documented, the methodology has been applied to furan-based systems, such as furan resins and other derivatives, to predict material properties and simulate dynamic processes. psu.eduyoutube.comsemanticscholar.orgnih.gov

Solvent Effects on Reaction Pathways

The reaction pathways of furan derivatives, including this compound, can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. For instance, in studies of reactions involving derivatives of 3-(furan-2-yl)propenoic acid, solvent-phase calculations have been utilized to understand the stability of intermediates and transition states. undip.ac.id The choice of solvent can alter the energy barriers of a reaction, thereby affecting the reaction rate and potentially the product distribution. While specific studies on this compound are not extensively documented, the principles derived from related furan compounds suggest that polar solvents would stabilize polar intermediates and transition states, which is a critical consideration in mechanistic modeling.

Conformational Analysis

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers. Understanding the relative energies and populations of these conformers is essential as they can influence the molecule's reactivity and spectroscopic properties. Conformational analysis of related 2-substituted furan carbonyl compounds has been performed using experimental data and computational methods. rsc.org For this compound, the key rotational bonds are between the furan ring and the propyl chain, and within the propyl chain itself. Alkyl aldehydes and ketones are known to favor conformations that allow for stabilizing hyperconjugation effects, such as σC-H → π*C=O interactions. imperial.ac.uk The relative orientation of the furan ring and the aldehyde group, as well as the gauche and anti conformations of the propyl chain, would be the primary determinants of the conformational landscape of this compound. While detailed studies on this specific molecule are limited, crystallographic data from related thiazolidine (B150603) derivatives show that the mean planes of the heterocyclic ring and an attached aromatic ring can subtend specific angles, indicating preferred spatial arrangements.

Chemoinformatics and Machine Learning Applications

Prediction of Molecular Properties using Computational Models

Chemoinformatics tools and computational models are invaluable for predicting the physicochemical and biological properties of molecules like this compound, thereby accelerating drug discovery and materials science research. undip.ac.id Quantitative Structure-Property Relationship (QSPR) models, for example, have been developed for furan derivatives to predict properties such as corrosion inhibition efficiency. digitaloceanspaces.com These models often use molecular descriptors calculated using Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G(d)). digitaloceanspaces.com

| Molecular Weight | The mass of one mole of the substance | A fundamental property used in many predictive models |

For this compound itself, some properties have been predicted and are available in public databases. uni.lu

Table 2: Predicted Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 0.6 | PubChemLite uni.lu |

| Monoisotopic Mass | 124.05243 Da | PubChemLite uni.lu |

In silico screening methods are also used to predict the potential biological activities of furan derivatives, including toxicity and pharmacokinetic profiles. researchgate.net

In silico Reaction Discovery and Optimization

Computational methods are increasingly used not only to analyze existing reactions but also to discover new ones and optimize their conditions. For furan-containing molecules, this can involve screening virtual libraries of reactants and catalysts to identify promising reaction pathways. While specific applications of in silico reaction discovery for this compound are not yet reported, the general methodologies are well-established. These approaches can predict reaction outcomes, identify potential byproducts, and suggest optimal temperatures, pressures, and catalysts, thereby reducing the experimental effort required for synthesis development.

Mechanistic Modeling at the Atomic and Molecular Level

Understanding the precise mechanism of chemical reactions is a cornerstone of chemistry, and computational modeling provides a powerful lens for this purpose. For reactions involving furan derivatives, Density Functional Theory (DFT) is a commonly used tool to elucidate reaction pathways. For example, in the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, DFT studies have been instrumental in identifying the reactive electrophilic species as the O,C-diprotonated forms of the starting materials. mdpi.com These studies involve calculating the Gibbs free energies of protonation, as well as electronic and orbital characteristics like charge distribution, HOMO/LUMO energies, and the global electrophilicity index. mdpi.com

Similarly, the reactivity of furan-2-carboxaldehydes in condensation reactions has been studied, noting that electron-withdrawing groups can activate the carbonyl group. nih.gov Kinetic studies on the reactions of furan aldehydes with atmospheric oxidants suggest mechanisms involving both addition to the aromatic ring and abstraction of the aldehydic hydrogen. researchgate.net For this compound, mechanistic modeling would likely focus on the reactivity of the aldehyde group and the furan ring. DFT calculations could be used to map the potential energy surface for reactions such as oxidation, reduction, or condensation, identifying transition states and intermediates to provide a detailed, atom-level understanding of the reaction mechanism.

Industrial and Environmental Chemistry of Furanic Aldehydes

Formation of Furanic Aldehydes in Industrial Processes

Furanic aldehydes are primarily formed through the dehydration of sugars, particularly pentoses and hexoses, which are abundant in lignocellulosic biomass. wikipedia.org This formation pathway makes them common in industries that process agricultural feedstocks and biomass.

Furanic aldehydes, notably furfural (B47365) and HMF, are recognized as byproducts in the chemical manufacturing sector, especially in biorefineries that process biomass to produce biofuels and other chemicals. rsc.orgresearchgate.net These compounds arise from the acid-catalyzed dehydration of C5 and C6 sugars present in hemicellulose and cellulose. rsc.orgmdpi.com For instance, furfural is a standard byproduct in the conversion of wood or other biomass materials to liquid and gaseous fuels. google.com The process for producing furfural often involves heating agricultural byproducts like corncobs, oat hulls, and sugarcane bagasse with mineral acids. wikipedia.org

Table 1: Examples of Furanic Aldehydes Formed as Byproducts in Industrial Processes

| Furanic Aldehyde | Precursor Sugars | Common Industrial Source |

| Furfural | Pentoses (e.g., Xylose) | Production of biofuels and chemicals from lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse) wikipedia.org |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Hexoses (e.g., Fructose, Glucose) | Production of biofuels and platform chemicals from lignocellulosic biomass rsc.orgnih.gov |

Note: Data for 3-(Furan-2-yl)propanal is not available in the reviewed literature.

Combustion of organic materials is a significant source of various atmospheric pollutants, including furanic compounds. Furanoids are known to be major products from the pyrolysis and combustion of biomass polymers such as cellulose, hemicellulose, and lignin. acs.org Biomass burning, in particular, is a recognized atmospheric source of furanoids. acs.org

During waste incineration, a wide array of organic compounds can be formed. While the primary focus of many studies has been on highly toxic compounds like dioxins and furans (polychlorinated dibenzodioxins and dibenzofurans), other aldehydes are also generated. nih.govnih.gov The formation of specific aldehydes can depend on the composition of the waste stream and the combustion conditions. While the presence of furanic aldehydes in biomass burning emissions is established, specific identification and quantification of this compound in emissions from waste incineration or biomass burning are not detailed in the available research.

Environmental Fate and Transport of Furanic Aldehydes (excluding toxicology)

The environmental behavior of furanic aldehydes is crucial for understanding their impact and persistence. The information available is largely centered on the more common furanic aldehydes.

Furanic aldehydes are released into the environment through various pathways. Air emissions are a primary route, with biomass burning being a significant contributor. acs.org Furanoids have been identified as abundant volatile organic compounds (VOCs) in biomass burning plumes. acs.org They can also be present in indoor air, with sources including building materials and furniture. nih.gove3s-conferences.org

The solubility of furanic aldehydes in water suggests they can be present in aqueous environments, potentially from industrial effluents or atmospheric deposition. However, detailed studies on the concentration of this compound in water and soil are lacking.

The monitoring of aldehydes in environmental matrices presents several challenges. Their reactivity and potential for transformation can complicate accurate measurement. inase.org For air monitoring, methods often involve trapping the aldehydes with a derivatizing agent followed by analysis using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). e3s-conferences.orginase.org Passive samplers have also been used for monitoring indoor air concentrations of aldehydes, including furfural. nih.gov

Controlling emissions of furanic aldehydes from industrial sources often involves optimizing process conditions to minimize their formation or using abatement technologies such as thermal oxidizers or scrubbers. The diverse and often diffuse nature of sources like biomass burning makes control more challenging.

Once in the environment, furanic aldehydes can undergo various degradation processes. In the atmosphere, they are expected to react with photochemically generated radicals such as hydroxyl (OH) radicals. acs.org The atmospheric chemistry of furanoids can contribute to the formation of secondary pollutants like ozone and secondary organic aerosols. acs.org

In soil and water, microbial degradation is a key pathway for the breakdown of furanic compounds. nih.govnih.gov Microorganisms have evolved pathways to metabolize furfural and HMF, typically involving oxidation to the corresponding carboxylic acids (like 2-furoic acid) or reduction to the alcohols. nih.govnih.gov These initial steps are generally a detoxification mechanism for the microorganisms. nih.govnih.gov The specific degradation pathways for this compound in environmental systems have not been specifically elucidated in the reviewed literature.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The commercial viability of 3-(Furan-2-yl)propanal is intrinsically linked to the development of efficient, green, and economically feasible synthetic pathways. Future research should prioritize moving away from petroleum-based feedstocks towards renewable biomass resources. nih.govresearchgate.net

Key areas for investigation include:

Biomass-Centric Pathways: A primary goal is the direct conversion of carbohydrates, such as xylose and glucose from lignocellulosic biomass, into furanic intermediates that can be further transformed into this compound. nih.govresearchgate.net Research into heterogeneous organo-catalysts, such as sulfonated graphitic carbon nitride, has shown promise for converting carbohydrates into furanics and could be adapted for this purpose. nih.gov

Catalytic Hydrogenation: One promising route involves the selective hydrogenation of the carbon-carbon double bond of 3-(furan-2-yl)propenal (furfuracrolein), a precursor readily derivable from furfural (B47365). Research is needed to develop highly selective and reusable catalysts that favor the reduction of the alkene without affecting the aldehyde or the furan (B31954) ring. Systems based on supported noble metals (e.g., Pd, Pt) or non-noble metals could be explored. The effective hydrogenation of similar α,β-unsaturated ketones in the presence of a furan ring using yeast cultures suggests that biocatalytic approaches are also a viable and sustainable avenue. mdpi.com

Hydroformylation of 2-Vinylfuran: The hydroformylation of 2-vinylfuran represents another direct route to this compound. Future work should focus on designing advanced catalytic systems, potentially based on rhodium or cobalt complexes with tailored ligands, to achieve high regioselectivity (anti-Markovnikov addition) and yield.